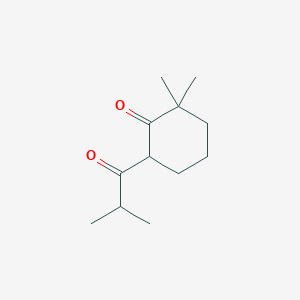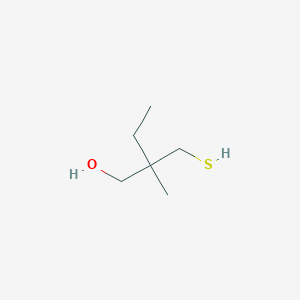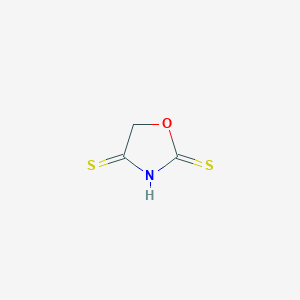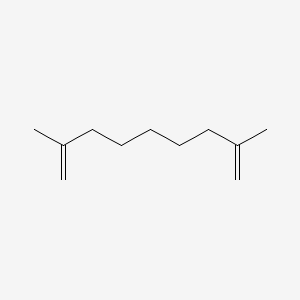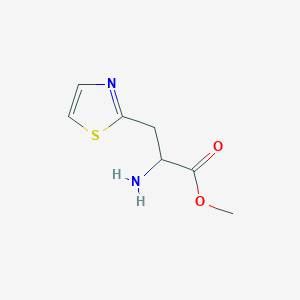![molecular formula C9H8ClFN4 B15242266 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a chlorofluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl bromide from 2-chloro-6-fluorotoluene through bromination.
Formation of Triazole Ring: The brominated intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with sodium azide and an alkyne to form the triazole ring.
Final Product: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, alkynes, and copper catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring or the phenyl group.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorofluorophenyl group play crucial roles in its binding affinity and activity. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-fluoroanisole
- 2-Chloro-6-fluorobenzyl bromide
- 2-Chloro-6-fluorophenyl methyl ether
Uniqueness
What sets 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine apart from similar compounds is its unique combination of a triazole ring and a chlorofluorophenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8ClFN4 |
|---|---|
Peso molecular |
226.64 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)5-15-13-4-9(12)14-15/h1-4H,5H2,(H2,12,14) |
Clave InChI |
GUBFHMVRIWHACU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CN2N=CC(=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
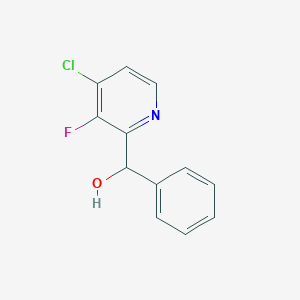
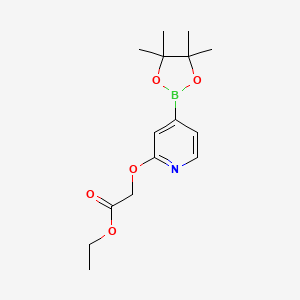
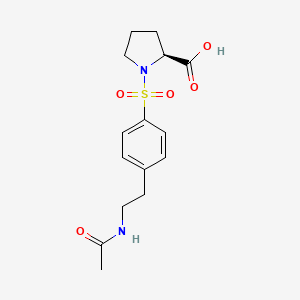
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
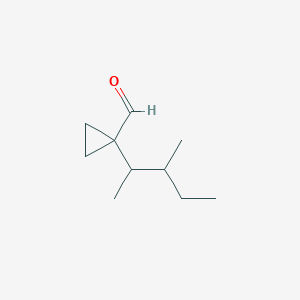
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
